molecular formula C29H32N4O2S B12456905 1-{[(1H-benzimidazol-2-ylsulfanyl)methyl](benzyl)amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide

1-{[(1H-benzimidazol-2-ylsulfanyl)methyl](benzyl)amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide

Cat. No.: B12456905
M. Wt: 500.7 g/mol
InChI Key: SUAMWWJJHGXIEQ-UHFFFAOYSA-N
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Description

1-{(1H-benzimidazol-2-ylsulfanyl)methylamino}-N-(4-methoxyphenyl)cyclohexanecarboxamide is a complex organic compound that features a benzimidazole moiety. Benzimidazoles are known for their diverse biological activities and are often used as a core structure in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{(1H-benzimidazol-2-ylsulfanyl)methylamino}-N-(4-methoxyphenyl)cyclohexanecarboxamide typically involves multiple steps. One common route starts with the preparation of 1H-benzimidazole-2-thione, which is then reacted with benzyl chloride to form the benzimidazole derivative. This intermediate is further reacted with 4-methoxyphenylcyclohexanecarboxylic acid chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

1-{(1H-benzimidazol-2-ylsulfanyl)methylamino}-N-(4-methoxyphenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{(1H-benzimidazol-2-ylsulfanyl)methylamino}-N-(4-methoxyphenyl)cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antiviral, and antibacterial properties.

Mechanism of Action

The mechanism of action of 1-{(1H-benzimidazol-2-ylsulfanyl)methylamino}-N-(4-methoxyphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as anticancer or antiviral activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{(1H-benzimidazol-2-ylsulfanyl)methylamino}-N-(4-methoxyphenyl)cyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research .

Properties

Molecular Formula

C29H32N4O2S

Molecular Weight

500.7 g/mol

IUPAC Name

1-[1H-benzimidazol-2-ylsulfanylmethyl(benzyl)amino]-N-(4-methoxyphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C29H32N4O2S/c1-35-24-16-14-23(15-17-24)30-27(34)29(18-8-3-9-19-29)33(20-22-10-4-2-5-11-22)21-36-28-31-25-12-6-7-13-26(25)32-28/h2,4-7,10-17H,3,8-9,18-21H2,1H3,(H,30,34)(H,31,32)

InChI Key

SUAMWWJJHGXIEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2(CCCCC2)N(CC3=CC=CC=C3)CSC4=NC5=CC=CC=C5N4

Origin of Product

United States

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